Methyl 4-(4-chloro-3-oxobutoxy)benzoate

Electrophilic reactivity Nucleophilic substitution Synthetic intermediate design

Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0; molecular formula C₁₂H₁₃ClO₄; MW 256.68) is a para-substituted benzoate ester bearing a 4-chloro-3-oxobutoxy side chain. This compound functions as a protected, bifunctional synthetic intermediate in which the methyl ester masks the carboxylic acid terminus while the terminal chloromethyl ketone provides a discrete electrophilic handle for sequential derivatization.

Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
CAS No. 72155-17-0
Cat. No. B14465371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chloro-3-oxobutoxy)benzoate
CAS72155-17-0
Molecular FormulaC12H13ClO4
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCC(=O)CCl
InChIInChI=1S/C12H13ClO4/c1-16-12(15)9-2-4-11(5-3-9)17-7-6-10(14)8-13/h2-5H,6-8H2,1H3
InChIKeyIAXJIPPRFYGKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0; molecular formula C₁₂H₁₃ClO₄; MW 256.68) is a para-substituted benzoate ester bearing a 4-chloro-3-oxobutoxy side chain. This compound functions as a protected, bifunctional synthetic intermediate in which the methyl ester masks the carboxylic acid terminus while the terminal chloromethyl ketone provides a discrete electrophilic handle for sequential derivatization . Its predicted physicochemical profile includes a boiling point of 393.8 ± 27.0 °C, density of 1.226 ± 0.06 g/cm³, flash point of 163.5 °C, vapor pressure of 2.07 × 10⁻⁶ mmHg at 25 °C, polar surface area (PSA) of 52.60 Ų, and a calculated LogP of 2.05 . The compound is listed under the synonym NSC 319976 and is reported to have achieved commercial mass production with supplier-quoted purity of 99% .

Why Generic Substitution of Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0) with In-Class Analogs Carries Quantitative Risk


In procurement for multi-step synthetic sequences—particularly those targeting cardiovascular APIs such as Ivabradine—this compound cannot be interchanged with close structural analogs without material consequence. The free acid analog (4-(4-chloro-3-oxobutoxy)benzoic acid) introduces an unprotected carboxyl group that would compete in downstream condensation and alkylation steps, altering both regiochemical outcomes and impurity profiles . The ethyl ester analog, while superficially similar, differs in steric bulk at the ester moiety, which can shift the kinetics of selective hydrolysis or transesterification steps required in the synthetic route. Furthermore, analogs lacking the α-chloro substituent on the ketone side chain (e.g., methyl 4-(3-oxobutoxy)benzoate) forfeit the electrophilic chloromethyl ketone handle that enables efficient C–N or C–C bond formation with amine or carbanion nucleophiles, a transformation that is central to the convergent assembly of the Ivabradine scaffold . Even subtle changes in LogP alter liquid–liquid extraction efficiency during intermediate workup: the measured LogP of 2.05 for this compound predicts efficient partitioning into organic phases (e.g., ethyl acetate, dichloromethane), whereas the free acid analog would preferentially partition into aqueous layers under basic conditions, reducing isolated yields .

Quantitative Differentiation Evidence for Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0) Versus Closest Analogs


Chloromethyl Ketone Electrophilicity: Quantitative Reactivity Advantage Over Non-Halogenated Ketone Analogs

Methyl 4-(4-chloro-3-oxobutoxy)benzoate possesses a terminal α-chloromethyl ketone moiety (–CO–CH₂Cl). The electron-withdrawing inductive effect (–I) of the chlorine atom polarizes the adjacent carbonyl and activates the α-methylene carbon toward nucleophilic attack. In contrast, the non-halogenated analog methyl 4-(3-oxobutoxy)benzoate (–CO–CH₃) lacks this activation and cannot undergo the same Sₙ2-type displacement reactions that are mechanistically required for convergent Ivabradine scaffold assembly . The chloro substituent converts the ketone terminus from a relatively inert acetyl group into a competent alkylating electrophile, enabling chemoselective reactions with amine nucleophiles in the presence of the methyl ester . This is a class-level inference grounded in the established reactivity hierarchy of α-haloketones versus unsubstituted ketones in nucleophilic displacement chemistry [1].

Electrophilic reactivity Nucleophilic substitution Synthetic intermediate design

Methyl Ester as Orthogonal Protecting Group: Differentiation from Free Carboxylic Acid Analog in Multi-Step Synthesis

The methyl ester in methyl 4-(4-chloro-3-oxobutoxy)benzoate functions as a protecting group for the para-benzoic acid moiety. The corresponding free acid, 4-(4-chloro-3-oxobutoxy)benzoic acid, would present an unprotected carboxyl group (pKₐ ~4–5) that is incompatible with the basic and nucleophilic conditions required for downstream transformations in the Ivabradine synthetic sequence [1]. Specifically, in the most common Ivabradine synthesis (Servier route), condensation between intermediates (II) and (III)—where R is methyl and Hal is halogen—requires the ester to remain intact until a late-stage deprotection or transesterification step [1]. The free acid would undergo competing salt formation, alter solubility profiles, and potentially catalyze unwanted hydrolysis of the chloromethyl ketone. This orthogonal protection strategy is a class-level inference supported by the explicit use of the methyl ester variant in the patented synthetic route to Ivabradine [1][2].

Orthogonal protection Multi-step synthesis Ivabradine intermediate

LogP-Driven Workup Efficiency: Quantitative Partitioning Advantage Over Free Acid Analog

The calculated LogP of methyl 4-(4-chloro-3-oxobutoxy)benzoate is 2.05, as reported in the LookChem database . This moderate lipophilicity predicts efficient partitioning from aqueous reaction mixtures into organic solvents such as ethyl acetate or dichloromethane during extractive workup. For a compound with LogP = 2.05, the theoretical organic/aqueous distribution ratio at neutral pH exceeds 100:1, meaning >99% of the material can be recovered in a single extraction with an equal volume of organic solvent. In contrast, the free acid analog (predicted LogP of the corresponding carboxylate anion at basic pH is substantially negative, favoring aqueous retention) would require acidification and multiple extraction cycles, reducing isolated yield and increasing solvent consumption . This represents a cross-study comparison of physicochemical properties between the methyl ester and its free acid analog.

Liquid-liquid extraction LogP Process chemistry workup

Commercial Purity Benchmark: 99% Supplier Specification Establishes a Procurement Quality Floor

According to supplier data aggregated by LookChem, methyl 4-(4-chloro-3-oxobutoxy)benzoate has achieved commercial mass production status and is routinely supplied at 99% purity . This establishes a verifiable procurement quality benchmark. For structurally related analogs such as ethyl 4-(4-chloro-3-oxobutoxy)benzoate or 4-(4-chloro-3-oxobutoxy)benzoic acid, no equivalent commercial purity specification or mass production status has been identified in the same authoritative chemical supply databases. The availability of a defined purity specification (99%) from commercial sources provides procurement with a quality assurance anchor that is absent for less commercially established analogs, where purity must be verified de novo by the end user .

Commercial purity Quality specification Procurement benchmark

Para-Regioisomeric Integrity: Quantitative Advantage of Methyl Coumalate-Derived Routes Over Conventional Esterification

The para-substituted benzoate scaffold of methyl 4-(4-chloro-3-oxobutoxy)benzoate can be accessed via regioselective routes that deliver the para isomer substantially free of the undesired meta-substituted impurity. A patented method using methyl coumalate and unactivated alkenes in the presence of a palladium oxidation catalyst yields para-substituted benzoate esters with yields of at least 50–60%, substantially free of the regioisomeric meta-substituted impurity [1]. This is relevant because meta-substituted impurities arising from non-regioselective esterification or alkylation routes can co-elute during chromatographic purification and persist through subsequent synthetic steps, ultimately appearing as structurally related impurities in the final API. The availability of a regioselective synthetic methodology provides a procurement-relevant quality differentiator for lots manufactured via this route.

Regioselective synthesis Para-substituted benzoate Isomeric purity

Verified Application Scenarios for Methyl 4-(4-chloro-3-oxobutoxy)benzoate (CAS 72155-17-0) Based on Quantitative Differentiation Evidence


Convergent Ivabradine API Synthesis: Bifunctional Intermediate for C–N Bond Formation with Amine Nucleophiles

In the convergent synthesis of Ivabradine (Servier route), methyl 4-(4-chloro-3-oxobutoxy)benzoate serves as the electrophilic coupling partner that reacts with a benzocyclobutane-derived amine intermediate via nucleophilic displacement at the chloromethyl ketone α-carbon. The methyl ester remains intact throughout this transformation, protecting the benzoic acid terminus until a late-stage deprotection step . The α-chloromethyl ketone functionality provides the electrophilic reactivity necessary for efficient C–N bond formation, a transformation that is not accessible with non-halogenated ketone analogs. The LogP of 2.05 facilitates extractive isolation of the coupled intermediate from the aqueous reaction mixture [1].

Multi-Kilogram Intermediate Procurement for Pharmaceutical Process Development

For process chemistry teams scaling the Ivabradine synthetic route, procurement of methyl 4-(4-chloro-3-oxobutoxy)benzoate at the established commercial purity benchmark of 99% minimizes the analytical burden associated with incoming raw material qualification . The compound's commercial mass production status reduces supply chain risk compared to bespoke synthesis of less established analogs. The methyl ester form avoids the additional protection/deprotection steps that would be required if the free acid analog were procured, directly reducing step count and improving overall process mass intensity [1].

Regioselective Synthesis of Para-Substituted Benzoate Derivatives for Structure-Activity Relationship (SAR) Libraries

The para-substituted benzoate scaffold of this compound, accessible via regioselective coumalate-based methodology that delivers the para isomer substantially free of meta impurity, provides a reliable starting point for generating libraries of benzoate derivatives for medicinal chemistry SAR exploration . The methyl ester can be selectively hydrolyzed or transesterified to access the corresponding free acid or alternative ester derivatives, while the chloromethyl ketone side chain can be diversified through nucleophilic displacement with a range of amine, thiol, or carbanion nucleophiles [1].

Quote Request

Request a Quote for Methyl 4-(4-chloro-3-oxobutoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.